molecular formula C12H6Cl3N B14610147 1,3,6-Trichloro-9H-carbazole CAS No. 58910-95-5

1,3,6-Trichloro-9H-carbazole

Cat. No.: B14610147
CAS No.: 58910-95-5
M. Wt: 270.5 g/mol
InChI Key: UMQNNTIVXJKXAI-UHFFFAOYSA-N
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Description

1,3,6-Trichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Trichloro-9H-carbazole can be synthesized through the chlorination of 9H-carbazole. The process typically involves the use of chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 1, 3, and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trichloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,6-Trichloro-9H-carbazole has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Photovoltaics: Employed in the development of organic photovoltaic cells due to its excellent charge transport properties.

    Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 1,3,6-Trichloro-9H-carbazole involves its interaction with various molecular targets and pathways. For example, some derivatives of carbazole have been shown to reactivate the P53 molecular signaling pathway, leading to anticancer effects. Others may inhibit the p38 mitogen-activated protein kinase signaling pathway, resulting in anti-inflammatory effects . The compound’s ability to incorporate different functional groups into its structure allows it to modulate various biological pathways effectively .

Comparison with Similar Compounds

1,3,6-Trichloro-9H-carbazole can be compared with other similar compounds, such as:

    9H-Carbazole: The parent compound with no chlorine substitutions.

    1,3,6-Tribromo-9H-carbazole: A similar compound with bromine atoms instead of chlorine.

    3,6-Dichloro-9H-carbazole: A derivative with chlorine substitutions at the 3 and 6 positions only.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 1, 3, and 6 positions enhances its reactivity and allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

58910-95-5

Molecular Formula

C12H6Cl3N

Molecular Weight

270.5 g/mol

IUPAC Name

1,3,6-trichloro-9H-carbazole

InChI

InChI=1S/C12H6Cl3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H

InChI Key

UMQNNTIVXJKXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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